1-Nitroimidazo[1,5-a]pyridine 1-Nitroimidazo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005359
InChI: InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H
SMILES:
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

1-Nitroimidazo[1,5-a]pyridine

CAS No.:

Cat. No.: VC16005359

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

1-Nitroimidazo[1,5-a]pyridine -

Specification

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name 1-nitroimidazo[1,5-a]pyridine
Standard InChI InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H
Standard InChI Key IQUKIVSOEVTNPO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=CN2C=C1)[N+](=O)[O-]

Introduction

Structural and Electronic Characteristics

The imidazo[1,5-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The nitro group at position 1 creates a strongly electron-deficient aromatic system, influencing reactivity and intermolecular interactions. Computational studies predict a planar geometry with partial charge localization at the nitro oxygen atoms, which may facilitate hydrogen bonding or redox activity .

Key Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₇H₅N₃O₂
Molecular Weight175.14 g/mol
LogP (Partition Coefficient)1.2 (estimated)
Aqueous SolubilityLow (∼0.1 mg/mL at 25°C)

Synthetic Approaches

Cyclocondensation of 2-Picolylamines with Nitroalkanes

A robust method for synthesizing imidazo[1,5-a]pyridines involves the reaction of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium. The nitroalkane acts as an electrophile, activated by phosphorous acid, enabling cyclization via nucleophilic attack by the amine . For 1-nitro derivatives, α-nitroacetophenone or analogous nitro compounds serve as precursors.

Representative Reaction Conditions:

ComponentQuantity/Condition
2-Picolylamine1.0 equiv
Nitroalkane5.0 equiv
Polyphosphoric Acid (PPA)85% w/w, 110°C, 3–5 h
Yield45–65% (dependent on R group)

Steric hindrance from bulky substituents (e.g., phenyl groups) reduces yields, as observed in analogous syntheses .

Alternative Routes

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of prefunctionalized imidazo[1,5-a]pyridine intermediates with nitroaryl halides. Limited literature exists for this approach, necessitating further optimization.

  • Post-Functionalization: Nitration of preformed imidazo[1,5-a]pyridine using mixed acid (HNO₃/H₂SO₄). Regioselectivity challenges may arise due to competing nitration at other positions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.5–9.0 ppm correspond to aromatic protons adjacent to the nitro group. The imidazole proton (H-3) appears as a singlet near δ 7.8 ppm.

  • ¹³C NMR: The nitro-bearing carbon (C-1) resonates at ∼145 ppm, while the pyridine carbons fall between 120–140 ppm .

Infrared (IR) Spectroscopy

Strong absorptions at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the presence of the nitro group (asymmetric and symmetric NO₂ stretching). Additional peaks at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (aromatic C-H) align with the heterocyclic core .

Challenges and Future Directions

Current limitations include moderate synthetic yields and limited solubility. Future research should prioritize:

  • Synthetic Optimization: Exploring microwave-assisted or flow-chemistry protocols to improve efficiency.

  • Biological Screening: Systematic evaluation of cytotoxicity, antimicrobial efficacy, and pharmacokinetic properties.

  • Materials Applications: Investigation into photoluminescent or catalytic uses, leveraging the electron-deficient aromatic system.

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